molecular formula C20H18Cl3NO3S B12148613 (2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B12148613
M. Wt: 458.8 g/mol
InChI Key: DKZNRJCNDPVCHF-XBXARRHUSA-N
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Description

The compound “(2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide” is a synthetic organic molecule that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a complex structure with multiple functional groups, including chlorinated aromatic rings and a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Introduction of Chlorinated Aromatic Rings: Chlorinated aromatic rings can be introduced via electrophilic aromatic substitution reactions.

    Incorporation of the Sulfone Group: The sulfone group can be introduced through the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond or the carbonyl group, resulting in the formation of saturated derivatives.

    Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated enamides.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of polymers.

Mechanism of Action

The mechanism of action of “(2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-chlorobenzyl)-3-phenylprop-2-enamide: Lacks the dichlorophenyl and sulfone groups.

    (2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)prop-2-enamide: Lacks the sulfone group.

    (2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(tetrahydrothiophen-3-yl)prop-2-enamide: Lacks the sulfone group.

Uniqueness

The presence of both chlorinated aromatic rings and a sulfone group in “(2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide” makes it unique. These functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H18Cl3NO3S

Molecular Weight

458.8 g/mol

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C20H18Cl3NO3S/c21-16-5-1-14(2-6-16)12-24(18-9-10-28(26,27)13-18)20(25)8-4-15-3-7-17(22)11-19(15)23/h1-8,11,18H,9-10,12-13H2/b8-4+

InChI Key

DKZNRJCNDPVCHF-XBXARRHUSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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